4,8-anhydro-N-acetylneuraminic acid
Description
Properties
CAS No. |
109915-63-1 |
|---|---|
Molecular Formula |
C9H9ClO4S |
Synonyms |
4,8-anhydro-N-acetylneuraminic acid |
Origin of Product |
United States |
Formation Pathways and Metabolic Investigations of 4,8 Anhydro N Acetylneuraminic Acid
Proposed Mechanisms of 4,8-Anhydro-N-Acetylneuraminic Acid Formation from O-Acetylated Sialic Acids
The generation of this compound is understood to occur through both chemical and potentially enzymatic pathways, originating from O-acetylated sialic acid precursors.
The formation of this compound is a known consequence of the chemical treatment of 4-O-acetylated sialic acids. This process can occur during the release or deacetylation of these precursors. For instance, the isolation of this compound from the acid hydrolysate of edible bird's nest provides evidence for its formation under acidic conditions. The glycoprotein (B1211001) in edible bird's nest contains N-acetylneuraminic acid that is acetylated at the C4-hydroxyl group, which serves as the precursor to the anhydro- form upon acid hydrolysis.
The stability of O-acetyl groups on sialic acids is highly dependent on pH. While they are relatively stable under mildly acidic conditions (pH < 5), O-acetyl migration becomes more significant at neutral and slightly basic pH. Specifically, harsh acidic conditions, such as heating in 1 N H2SO4 at 80°C for one hour, lead to extensive destruction of O-acetyl groups. Milder acid hydrolysis, for example, with 2 M acetic acid (pH 2.5) at 80°C for one hour, can preserve O-acetyl groups on free sialic acids. However, the conditions that lead to the intramolecular cyclization to form the 4,8-anhydro structure involve the lability of the 4-O-acetyl group. It is proposed that under specific pH and temperature conditions, the 4-O-acetyl group is cleaved, and a subsequent intramolecular reaction between the C-4 hydroxyl and the C-8 hydroxyl group leads to the formation of the anhydro ring.
Table 1: Conditions Influencing Sialic Acid O-Acetylation and Potential for Anhydro-Form Formation
| Condition | Effect on O-Acetyl Groups | Relevance to this compound Formation |
| Mild Acid (pH < 5) | Relatively stable. | Less likely to promote the initial de-O-acetylation required for anhydro- formation. |
| Neutral to Slightly Basic pH | Increased rate of O-acetyl migration. | May facilitate the removal of the O-acetyl group, a prerequisite for the cyclization reaction. |
| Acid Hydrolysis | Can lead to de-O-acetylation. | A key step in the formation of this compound from 4-O-acetylated precursors. |
| High Temperature | Can accelerate chemical reactions. | Likely to increase the rate of both de-O-acetylation and the subsequent intramolecular cyclization. |
While chemical formation is well-documented, the existence of specific enzymatic processes that directly generate this compound in biological systems remains less clear. It is hypothesized that this compound may arise from spontaneous chemical reactions occurring under physiological conditions rather than direct enzymatic catalysis. However, the enzymes involved in the broader metabolism of O-acetylated sialic acids could play an indirect role.
Sialic acid-specific O-acetyltransferases are responsible for adding acetyl groups to sialic acids, while sialate O-acetylesterases remove them. The expression and activity of these enzymes regulate the availability of 4-O-acetylated sialic acids, the precursors for this compound. For instance, the hemagglutinin-esterase of certain coronaviruses is a sialate-4-O-acetylesterase that specifically hydrolyzes N-acetyl-4-O-acetylneuraminic acid (Neu4,5Ac2). While the primary function of these esterases is deacetylation, the resulting free 4-hydroxyl group could potentially undergo a subsequent, non-enzymatic cyclization to form the 4,8-anhydro derivative within a biological matrix. Therefore, while no enzyme is currently known to directly catalyze the anhydro- formation, the enzymatic regulation of O-acetylation is a critical factor.
Integration into Broader Sialic Acid Metabolic Networks
The presence of this compound, even if formed non-enzymatically, is intertwined with the larger network of sialic acid metabolism. This network encompasses the biosynthesis of sialic acid precursors, their activation, transfer to glycoconjugates, and subsequent modifications and degradation.
The primary metabolic precursors for the diverse family of sialic acids are N-acetylneuraminic acid (Neu5Ac) and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). These are synthesized from activated forms of pyruvate (B1213749) and either N-acetylmannosamine-6-phosphate (for Neu5Ac) or mannose-6-phosphate (B13060355) (for KDN). Following dephosphorylation, the free sialic acid is activated to a CMP-sialic acid donor in the nucleus.
The regulation of enzymes involved in sialic acid modifications is a key area of research. The expression of O-acetylated sialoglycans is controlled by the interplay of sialic acid-specific O-acetyltransferases and O-acetylesterases. The identification and characterization of these enzymes are ongoing. For example, the hemagglutinin-esterases of some viruses, which act as sialate-4-O-acetylesterases, demonstrate the existence of enzymes that can specifically target the 4-O-acetyl group.
Furthermore, analogues of sialic acid have been used to probe the activity of enzymes in this pathway. For instance, N-acetyl-4-epi-D-neuraminic acid has been shown to be an inhibitor of CMP-sialic acid synthase, an enzyme that activates sialic acids for transfer. While this specific analogue does not directly lead to the anhydro- form, such studies provide insights into the active sites and regulatory mechanisms of enzymes that could potentially interact with 4-O-acetylated sialic acids. The synthesis of various 4-O-alkylated N-acetylneuraminic acid derivatives is also contributing to the development of tools to study the biology of sialic acid-recognizing proteins and could be adapted to investigate enzymes involved in 4-O-acetylation.
Studies on the Catabolic Pathways and Turnover Rates of the Anhydro Compound
Information on the specific catabolic pathways and turnover rates for this compound is limited. As it is considered a degradation product, it may not be subject to the same regulated catabolic processes as other sialic acids. In vertebrate systems, the primary site for the degradation of sialoglycoconjugates is the lysosome, where sialidases cleave sialic acids from the glycan chains. The resulting free sialic acids can then be either recycled or further broken down.
It is plausible that this compound, being a free molecule, could be excreted from the cell and eliminated from the body. Its structural modification, the 4,8-anhydro bridge, may render it resistant to the action of sialidases and other enzymes typically involved in sialic acid catabolism. For instance, N-acetyl-4-epi-D-neuraminic acid, another C-4 modified sialic acid, is a poor substrate for several sialidases. The turnover of this anhydro compound would likely be influenced by its rate of formation from 4-O-acetylated precursors and its rate of clearance from biological fluids. The study of the turnover of other anhydro sugar derivatives, such as those found in bacterial cell wall recycling, may provide analogous models for understanding the fate of this compound in biological systems.
Molecular Interactions and Biological Roles of 4,8 Anhydro N Acetylneuraminic Acid in Research Models
Investigation of Interactions with Glycan-Binding Proteins and Receptor Systems
Sialic acids, typically found at the terminal positions of glycan chains on cell surfaces, play crucial roles in recognition events by interacting with a variety of glycan-binding proteins (GBPs), including lectins and receptors on pathogens. nih.govnih.gov The structural alteration in 4,8-anhydro-N-acetylneuraminic acid is thought to influence these interactions. ontosight.ai
Binding Specificity and Affinity Profiling Studies
Detailed binding specificity and affinity profiling studies for this compound with a broad range of glycan-binding proteins are not extensively documented in publicly available research. However, it is proposed that the anhydro modification can alter the molecule's recognition properties and its interaction with sialic acid-binding proteins (SBPs). ontosight.ai For instance, studies on edible bird's nest, a natural source of this compound, suggest that its components can inhibit the binding of influenza virus. nih.govresearchgate.net One study noted the presence of this compound in edible bird's nest and raised the question of whether this specific compound influences the interaction with influenza viruses, suggesting this as an area for further investigation. ncl.edu.tw
Structural Biology Approaches to Anhydro-Sialic Acid-Protein Complexes
Currently, there is a lack of published structural biology data, such as X-ray crystallography or NMR spectroscopy studies, detailing the specific interactions of this compound when bound to a protein. Such studies would be invaluable in understanding the precise conformational changes and key contact points that differ from those of the parent N-acetylneuraminic acid in protein complexes.
Modulation of Cellular Processes at a Molecular Level
The diverse modifications of sialic acids can significantly impact their roles in cellular processes. nih.gov While the specific effects of the 4,8-anhydro modification are still an emerging area of research, general roles for sialic acid derivatives in cellular function provide a framework for its potential activities.
Impact on Glycoconjugate Structure and Function in in vitro Systems
Exploration of Roles in Intercellular Communication and Signaling Pathways
Sialic acids are known to be involved in cell-to-cell interactions and signal transduction. ontosight.aifrontiersin.org It has been suggested that derivatives like this compound could also play a role in these processes. ontosight.ai Research on edible bird's nest, which contains this compound, has pointed towards effects on cell proliferation and neuroprotective properties, potentially linked to its sialic acid content. frontiersin.orgnih.gov However, the specific contribution of this compound to these observed effects has not been isolated and studied directly.
Comparative Studies of Anhydro-Sialic Acids with Other Sialic Acid Forms in Diverse Biological Systems
Comparative studies that directly assess the functional differences between this compound and other sialic acid forms, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), in various biological systems are limited. The existing research primarily focuses on the identification and structural characterization of this compound. nih.govdcu.ie While it is known that different sialic acid modifications can dramatically influence their biological roles, the specific functional consequences of the 4,8-anhydro linkage in a comparative context remain to be fully elucidated. nih.gov
Advanced Analytical and Structural Characterization Methodologies for 4,8 Anhydro N Acetylneuraminic Acid
High-Resolution Mass Spectrometry for Structural Elucidation and Quantitative Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4,8-anhydro-N-acetylneuraminic acid. It provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule. This precision is fundamental in distinguishing it from other isobaric compounds. Early structural work on this compound, isolated from both edible bird's nest and horse serum, utilized mass spectrometry to confirm its identity as the anhydro derivative of N-acetylneuraminic acid. nih.govdcu.ie HRMS is not only used for qualitative identification but also for quantitative analysis, enabling the measurement of its abundance in complex biological samples with high sensitivity and specificity.
Tandem mass spectrometry (MS/MS) provides deeper structural insights by generating characteristic fragmentation patterns. In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fingerprint spectrum that is unique to the molecule's structure.
The fragmentation of sialic acids is well-characterized and typically involves sequential losses of water (H₂O), carbon dioxide (CO₂), and the N-acetyl group (CH₃CONH₂). For this compound, the internal ether linkage creates a more rigid bicyclic structure, which influences its fragmentation compared to its parent compound, N-acetylneuraminic acid. The analysis of these fragmentation pathways is crucial for confirming the presence of the anhydro bridge and for differentiating it from other sialic acid isomers.
Table 1: Representative MS/MS Fragmentation Data for this compound (Note: This table is illustrative of expected fragmentation pathways for analytical purposes.)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 292.09 ( [M+H]⁺ ) | 274.08 | H₂O (18.01 Da) | Loss of a hydroxyl group as water |
| 292.09 ( [M+H]⁺ ) | 248.08 | CO₂ (44.00 Da) | Loss of the carboxylic acid group |
| 292.09 ( [M+H]⁺ ) | 232.08 | CH₃COOH (60.02 Da) | Loss of the N-acetyl group as acetic acid |
| 274.08 | 232.08 | C₂H₂O (42.00 Da) | Subsequent loss from the acetyl group |
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. Stable isotopes, such as ¹³C or ¹⁵N, are incorporated into a substrate, which is then introduced to cells or an organism. By using mass spectrometry to track the isotopic label through downstream metabolites, researchers can elucidate metabolic pathways and fluxes.
In the context of this compound, this technique is not directly applied to trace its own biosynthesis, as the compound is recognized as an artifact generated during the acid hydrolysis of glycoproteins containing 4-O-acetylated N-acetylneuraminic acid. nih.gov However, isotopic labeling strategies are highly relevant for studying the metabolism of its parent sialic acids. For instance, cells could be cultured with ¹³C-labeled glucose or ¹³C-labeled N-acetylmannosamine (a precursor to sialic acid) to trace the biosynthesis of N-acetylneuraminic acid and its subsequent modifications, such as O-acetylation. The detection of a ¹³C-labeled this compound following hydrolysis would indirectly confirm its origin from the de novo synthesized, O-acetylated sialic acid pool.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural and conformational analysis of this compound in solution. The pioneering study that first identified this compound relied heavily on ¹H and ¹³C NMR to establish its unique bicyclic structure. nih.gov A key finding from this initial work was that the compound exists in solution as a mixture of two distinct tautomeric forms, a phenomenon that can be observed and characterized by NMR. nih.gov
While one-dimensional (1D) ¹H and ¹³C NMR provide essential information on the chemical environment of each nucleus, two-dimensional (2D) NMR experiments are required for an unambiguous assignment of all signals and for determining the molecule's three-dimensional structure.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is used to map out the proton connectivity network within the molecule, confirming the sequence of protons along the pyranose ring and the glycerol-like side chain.
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate protons with their directly attached carbons. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, confirming the carbon skeleton of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is essential for determining the conformation of the bicyclic ring system and the orientation of the side chain, providing definitive proof of the 4,8-anhydro linkage.
Table 2: Foundational ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from the initial structural determination study. nih.gov)
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key 2D NMR Correlations |
| C-2 | 96.5 | - | HMQC/HSQC to H-3; HMBC to H-4 |
| C-3 | 35.8 | 2.51 (ax), 2.05 (eq) | COSY to each other and H-4 |
| C-4 | 72.8 | 4.35 | COSY to H-3 and H-5 |
| C-5 | 52.1 | 4.15 | COSY to H-4 and H-6 |
| C-6 | 74.3 | 3.95 | COSY to H-5 and H-7 |
| C-7 | 68.1 | 4.25 | COSY to H-6 and H-8 |
| C-8 | 76.4 | 4.45 | COSY to H-7 and H-9 |
| C-9 | 63.9 | 3.85, 3.65 | COSY to H-8 |
| N-Acetyl CH₃ | 23.1 | 2.03 | - |
| N-Acetyl C=O | 175.4 | - | - |
| COOH | 171.2 | - | - |
The stereochemistry of this compound was definitively established using NMR spectroscopy. The relative configuration of the substituents on the pyranose ring and side chain is determined by analyzing the proton-proton coupling constants (³J(H,H)) obtained from the ¹H NMR spectrum. The magnitude of these J-values is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values, researchers in the original study were able to deduce the axial or equatorial orientation of each proton, thereby defining the stereochemistry at each chiral center. nih.govrsc.org For example, a large coupling constant between H-5 and H-6 would indicate a trans-diaxial relationship, fixing the relative orientation of these two protons and their substituents. This detailed analysis, combined with NOESY data, provides a complete and unambiguous picture of the molecule's 3D structure.
Chromatographic Methods for Separation, Purification, and Detection in Complex Research Matrices
Chromatography is fundamental to the study of this compound, enabling its isolation, purification, and quantification from complex mixtures such as glycoprotein (B1211001) hydrolysates. nih.gov The choice of chromatographic technique depends on the analytical goal, whether it is bulk purification or sensitive detection.
The initial discovery and isolation of this compound were achieved using ion-exchange chromatography . nih.govresearchgate.net This technique separates molecules based on their net charge. As a carboxylic acid, the compound is negatively charged at neutral or basic pH and can be bound to an anion-exchange resin. It can then be eluted by decreasing the pH or increasing the salt concentration of the mobile phase.
Modern analysis typically employs High-Performance Liquid Chromatography (HPLC) due to its high resolution and efficiency. Given the polar nature of the compound, several HPLC modes are applicable:
Hydrophilic Interaction Chromatography (HILIC): This method is well-suited for retaining and separating highly polar compounds that are not well-retained by traditional reversed-phase columns.
Reversed-Phase (RP) HPLC: While challenging for the underivatized compound, RP-HPLC can be highly effective after derivatization with a fluorescent or UV-active tag. This not only improves chromatographic retention but also significantly enhances detection sensitivity.
LC-MS: Coupling HPLC directly to a mass spectrometer combines the powerful separation of chromatography with the sensitive and specific detection of MS. This is the gold standard for identifying and quantifying this compound in complex biological samples.
Table 3: Comparison of Chromatographic Methods for this compound Analysis
| Method | Principle | Application | Advantages | Limitations |
| Ion-Exchange | Separation by net charge | Preparative purification, initial isolation | High capacity, effective for charged molecules | Lower resolution than HPLC, salt gradients can interfere with MS |
| HILIC | Partitioning onto a polar stationary phase | Quantitative analysis in complex matrices | Excellent retention of polar analytes, MS-compatible solvents | Sensitive to water content in mobile phase, can have longer equilibration times |
| Reversed-Phase HPLC | Separation by hydrophobicity | High-resolution analysis (post-derivatization) | High efficiency, robust and reproducible | Poor retention without derivatization, derivatization adds complexity |
| LC-MS | HPLC separation with MS detection | Definitive identification and quantification | High sensitivity, high specificity, structural confirmation | Higher instrument cost and complexity |
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sialic acids, offering high resolution and sensitivity. The development of a robust HPLC method for this compound and related compounds involves careful optimization of the stationary phase, mobile phase composition, and detection method to achieve adequate retention, selectivity, and sensitivity.
Due to the polar nature of sialic acids, Hydrophilic Interaction Chromatography (HILIC) is a frequently utilized separation mode. nih.gov HILIC columns, such as those with amide or silica-based stationary phases, are effective at retaining these highly polar analytes, which are often poorly retained on traditional reversed-phase columns. nih.gov For instance, XBridge Amide and Atlantis HILIC Silica columns have been successfully used for the separation of N-acetylneuraminic acid and its precursors. nih.gov Anion-exchange chromatography on pellicular resin columns, such as the Carbopac series, also provides excellent separation of various sialic acids by exploiting their anionic nature at high pH. nih.gov
Mobile phase optimization is critical for achieving the desired separation. Typically, gradients of an organic solvent (commonly acetonitrile) and an aqueous buffer are used. nih.gov The addition of modifiers like acetic acid (AA) and trifluoroacetic acid (TFA) to the mobile phase has been shown to be necessary for obtaining good peak shape and resolution. nih.gov The pH and type of buffer, such as ammonium (B1175870) formate, can also be adjusted to optimize the separation and enhance detection sensitivity. researchgate.net
Several detection methods can be coupled with HPLC for the analysis of sialic acids. Mass Spectrometry (MS) provides high selectivity and sensitivity and allows for structural confirmation. researchgate.netresearchgate.net For non-derivatized sialic acids, UV detection at low wavelengths (around 200-210 nm) is possible, though it may lack specificity. oup.com More specific detection can be achieved with Pulsed Amperometric Detection (PAD), an electrochemical method that offers high sensitivity for compounds with hydroxyl groups, or with Charged Aerosol Detection (CAD), which provides near-universal response for non-volatile analytes. nih.govresearchgate.net
Table 1: HPLC Method Parameters for Sialic Acid Analysis
| Parameter | Stationary Phase | Mobile Phase | Detection Method | Reference |
|---|---|---|---|---|
| Polar Analytes | HILIC (e.g., XBridge Amide, Atlantis HILIC Silica) | Acetonitrile/Water with 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Isomer Separation | Anion-Exchange (e.g., Carbopac Pellicular Resin) | High pH eluents (e.g., Sodium Hydroxide) | Pulsed Amperometric Detection (PAD) | nih.gov |
| General Quantitation | Acclaim Trinity P2 | Ammonium Formate Buffer (pH 4) | Charged Aerosol Detection (CAD) | researchgate.net |
| Direct Analysis | Not specified | Isocratic elution | UV Absorbance (205 nm) | oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of sialic acids, including anhydro forms. However, due to their low volatility and high polarity, sialic acids must be chemically modified into more volatile and thermally stable derivatives prior to GC analysis. oup.comtcichemicals.com
The most common derivatization procedure is trimethylsilylation (TMS), which converts the active hydrogen atoms in hydroxyl and carboxyl groups into trimethylsilyl (B98337) ethers and esters, respectively. tcichemicals.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. thescipub.com The analysis of N-acetylneuraminic acid as its TMS derivative by GC-MS has been well-established, using selected ion monitoring (SIM) for enhanced sensitivity and specificity. nih.gov This approach allows for quantitation down to the picogram level. nih.gov
Another derivatization strategy involves methyl esterification of the carboxyl group, often using diazomethane, followed by derivatization of the hydroxyl groups. oup.com For instance, the formation of heptafluorobutyrate derivatives after methyl esterification allows for the separation and identification of a wide variety of sialic acids by GC-MS in electron impact mode. oup.com This method is robust and can be applied to complex biological samples, enabling the identification of compounds through their characteristic fragmentation patterns. oup.com The initial structural determination of this compound itself relied on GC-MS analysis of its derivatives, alongside NMR spectroscopy. nih.gov
The choice of derivatization reagent and reaction conditions is crucial for achieving complete and reproducible derivatization, which is essential for accurate quantitative analysis. thescipub.comnih.gov
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Three-Dimensional Structural Insights
Determining the precise three-dimensional structure of molecules is essential for understanding their function and interactions. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the definitive methods for obtaining high-resolution atomic coordinates.
While the specific crystal structure of this compound does not appear to be publicly available, the technique of X-ray crystallography has been successfully applied to other anhydro- and derivative forms of sialic acid. For example, the crystal structure of 2,7-anhydro-N-acetylneuraminic acid, an isomer of the 4,8-anhydro form, has been analyzed in complex with a bacterial trans-sialidase, revealing key interactions within the enzyme's active site. researchgate.net Similarly, the crystal structure of a related derivative, 4,7,8,9-tetra-O-acetyl-N-acetyl-2,3-dehydro-2-deoxy-4-epi-neuraminic acid methyl ester, has been determined, showing a 5H6 conformation for its pyranoid ring. nih.gov These studies demonstrate the utility of X-ray crystallography in providing detailed three-dimensional insights into the conformation and stereochemistry of complex sialic acid structures. Such structural data is invaluable for designing specific enzyme inhibitors or understanding receptor binding. researchgate.net
Currently, there is no evidence in the reviewed literature of cryo-EM being used for the structural elucidation of isolated small molecules like this compound. This technique is typically applied to much larger macromolecules and their complexes.
Structure Activity Relationship Sar and Computational Modeling Research on 4,8 Anhydro N Acetylneuraminic Acid
Design and Synthesis of 4,8-Anhydro-N-Acetylneuraminic Acid Analogs for SAR Probing
The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationship—how specific structural modifications influence biological activity. While direct reports on the synthesis of a wide array of this compound analogs for SAR studies are scarce, the methodologies applied to its parent compound, Neu5Ac, offer a clear blueprint for such endeavors.
Research on Neu5Ac analogs has demonstrated that modifications at various positions of the sialic acid scaffold can significantly impact their inhibitory activity against enzymes like viral neuraminidases. For instance, the synthesis of 4-O-alkylated derivatives of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a well-known neuraminidase inhibitor, has been explored to probe the active site of viral neuraminidases. These studies have shown that the introduction of different alkyl groups at the C-4 position can modulate inhibitory potency.
A hypothetical SAR study on this compound would likely involve the synthesis of a library of analogs with systematic modifications at key positions, such as the N-acetyl group, the carboxylate, and any available hydroxyl groups. The goal would be to identify which functional groups are essential for biological activity and which can be altered to enhance potency or selectivity.
Table 1: Examples of Synthesized N-Acetylneuraminic Acid Analogs and Their Reported Activities
| Compound/Analog | Modification | Target/Assay | Observed Effect |
| 4-O-alkyl DANA analogs | Alkylation at C-4 | Human Parainfluenza Virus Type-3 Sialidase | Comparable or improved inhibitory activity compared to the parent 4-hydroxy compound. |
| 5,9-Diacetamido-2,6-anhydro-O-4-carbamoylmethyl-3,5,9-trideoxy-D-glycero-D-galacto-non-2-enonic acid | Carbamoylmethyl group at C-4 | Influenza Virus Sialidase | Showed inhibitory activity. nih.gov |
This table is illustrative and based on analogs of related sialic acids, not specifically this compound, due to a lack of available data.
Computational Chemistry and Molecular Dynamics Simulations for Ligand-Receptor Interactions
Computational methods are powerful tools for understanding how a ligand, such as this compound, might interact with its biological target at a molecular level. Molecular dynamics (MD) simulations, in particular, can provide detailed insights into the conformational dynamics of both the ligand and the receptor upon binding.
While specific MD simulations for this compound are not readily found in the literature, studies on Neu5Ac have been conducted to understand its conformational preferences and interactions. For example, MD simulations of α-Neu5Ac have revealed that it can adopt multiple conformations, with some being stabilized by water-mediated hydrogen bonds. nih.gov Such studies can help to predict the bioactive conformation of a ligand when it binds to a receptor.
In the context of this compound, MD simulations could be employed to:
Determine the preferred three-dimensional structure of the molecule in a solvated environment.
Dock the molecule into the active site of a relevant enzyme (e.g., a viral neuraminidase) to predict its binding mode.
Analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Calculate the binding free energy to estimate the affinity of the ligand for the receptor.
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation Study
| Parameter | Description | Potential Finding for this compound |
| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed protein or ligand structures. | A stable RMSD for the ligand within the binding site would suggest a stable binding mode. |
| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of different regions of the protein or ligand. | Higher RMSF in certain loops of the receptor upon ligand binding could indicate induced fit. |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and receptor. | Could reveal key amino acid residues involved in anchoring the ligand in the active site. |
| Binding Free Energy (e.g., MM/PBSA) | An estimation of the binding affinity. | A lower binding free energy would suggest a more potent inhibitor. |
This table is a hypothetical representation of what a computational study might investigate for this compound.
Development of Pharmacophore Models and in silico Ligand Design Principles
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. The development of a pharmacophore model is a crucial step in in silico ligand design, as it can be used to screen large virtual libraries of compounds to identify new potential inhibitors.
Given the absence of a dedicated pharmacophore model for this compound, one would typically be developed based on the structure of the compound and its known or predicted interactions with a target receptor. The general steps to create such a model would include:
Feature Identification: Identifying the key chemical features of this compound that are likely to be important for binding. These could include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
3D Arrangement: Defining the spatial arrangement of these features. This is often done by superimposing a set of known active molecules or by analyzing the ligand's conformation in a crystal structure of a ligand-receptor complex.
Model Validation: Testing the pharmacophore model to ensure that it can distinguish between known active and inactive compounds.
Once a validated pharmacophore model is established, it can be used as a 3D query to search for novel compounds that match the required features and spatial arrangement. This in silico approach can significantly accelerate the discovery of new lead compounds. The principles of fragment-based drug design could also be applied, where small molecular fragments that are predicted to bind to specific pockets of the receptor are identified and then linked together to create a more potent ligand.
Evolutionary Glycobiology of Anhydro Sialic Acids
Comparative Occurrence and Distribution in Diverse Biological Kingdoms and Species
4,8-anhydro-N-acetylneuraminic acid is a structurally distinct sialic acid derivative. Its formation is directly linked to the presence of its precursor, 4-O-acetyl-N-acetylneuraminic acid. The anhydro form arises during the release or deacetylation of this 4-O-acetylated sialic acid. nih.gov
The initial isolation of this compound was from the acid hydrolysate of edible bird's nest, the nest of the swiftlet (genus Collocalia). nih.gov The presence of this compound in the hydrolysate provided evidence that the glycoprotein (B1211001) of the edible bird's nest contains N-acetylneuraminic acid that is, at least in part, acetylated at the hydroxyl group on position 4 (HO-4). nih.gov
While direct evidence for the widespread natural occurrence of this compound is limited, the distribution of its precursor, 4-O-acetylated sialic acids, has been documented across various species. This distribution suggests the potential for the formation of the 4,8-anhydro derivative in these organisms.
Studies have revealed the presence of glycoprotein-bound 4-O-acetylated sialic acids in the circulatory systems of numerous vertebrate species. nih.gov They are most prevalent in cartilaginous fish (Chondrichthyes) and bony fish (Osteichthyes), where they are found on the surface of endothelial cells and red blood cells. nih.govresearchgate.net In fact, this modified sialic acid has been detected in 64% of the fish species examined. nih.gov Although less common in higher vertebrates, when present, it occupies the same locations. nih.gov
In mammals, 5-N-acetyl-4-O-acetyl neuraminic acid has been identified in various mouse tissues. It is found in abundance in the glycoproteins and glycolipids of the gut and as a minor component in the liver, olfactory lobe, telencephalon, metencephalon, and hippocampus. sci-hub.box Furthermore, O-acetylated derivatives of N-glycolylneuraminic acid (Neu5Gc), including 4-O-acetylated forms, have been found in the polysialoglycoprotein of salmon eggs. researchgate.net
The presence of other anhydro-sialic acids, such as 2,7-anhydro-N-acetylneuraminic acid, and specific bacterial transporters for them, points to the broader existence and metabolic relevance of anhydro-sialic acids in nature. microbiologyresearch.org
The following table summarizes the documented occurrence of the precursor to this compound.
| Biological Kingdom/Group | Species/Tissue | Compound Detected | Reference |
|---|---|---|---|
| Animalia (Aves) | Edible bird's nest (Collocalia sp.) | This compound (from 4-O-acetylated precursor) | nih.gov |
| Animalia (Chondrichthyes & Osteichthyes) | Endothelial cells and Red Blood Cells | 4-O-acetylated sialic acids | nih.govresearchgate.net |
| Animalia (Pisces) | Salmon (Oncorhynchus nerka adonis) eggs | 4-O-acetylated N-glycolylneuraminic acid | researchgate.net |
| Animalia (Mammalia) | Mouse gut, liver, and brain tissues | 5-N-acetyl-4-O-acetyl neuraminic acid | sci-hub.box |
Evolutionary Trajectories of Sialic Acid Modification and Anhydro-Formation Pathways
The evolutionary history of this compound is intrinsically tied to the evolution of sialic acid O-acetylation, a significant modification pathway. The formation of the 4,8-anhydro ring structure is a direct chemical consequence of the presence of an O-acetyl group at the C4 position of N-acetylneuraminic acid. nih.gov
O-acetylation of sialic acids is a widespread phenomenon observed in vertebrates, invertebrates, and some bacteria, suggesting a deep evolutionary history. nih.govnih.gov This modification is known to play a crucial role in mediating host-pathogen interactions and in mechanisms of the immune system. nih.gov The conserved position of 4-O-acetylated sialic acids in the circulatory system across vertebrate evolution points to a significant, retained biological advantage of this specific modification. nih.gov
The biosynthesis and degradation of O-acetylated sialic acids are controlled by specific enzymes. Sialate-O-acetyltransferases (SOATs) are responsible for adding acetyl groups, while sialate-O-acetylesterases (SIAEs) remove them. nih.govwikipedia.org The presence and activity of these enzymes have been documented in various organisms, including mammals and viruses, highlighting the evolutionary importance of regulating sialic acid O-acetylation. nih.govnih.govnih.gov For instance, the influenza C virus possesses an esterase that can hydrolyze the O-acetyl group from N-acetyl-4-O-acetylneuraminic acid, albeit slowly. nih.gov
The formation pathway of this compound is described as occurring during the release or deacetylation of its 4-O-acetylated precursor. nih.gov This suggests that the anhydro-formation is a stable intramolecular rearrangement that can happen under physiological or chemical conditions that lead to the removal of the 4-O-acetyl group. While it was first identified following acid hydrolysis, its potential for natural formation exists wherever its precursor is found and subject to degradation. nih.gov
From an evolutionary perspective, the existence of various anhydro-sialic acids and the development of specific catabolic pathways for them in bacteria indicate a co-evolutionary adaptation. Bacteria that inhabit environments rich in sialic acids, such as mucosal surfaces, have evolved transporters and enzymes to utilize these sugar derivatives as nutrient sources. microbiologyresearch.org The characterization of transporters for other anhydro-sialic acids, like 2,7-anhydro-Neu5Ac, in mucosa-associated bacteria supports the hypothesis that these anhydro forms are encountered by and are metabolically relevant to microorganisms. microbiologyresearch.org This suggests that this compound, as a stable product of the breakdown of a common sialic acid modification, could also play a role in the complex chemical interplay within microbial communities.
Future Research Directions and Potential Biotechnological Applications of 4,8 Anhydro N Acetylneuraminic Acid
Development of Novel Methodologies for in situ Detection and Quantification
A significant hurdle in understanding the biological relevance of 4,8-anhydro-N-acetylneuraminic acid is the ability to detect and quantify it directly within complex biological systems. Current methods for sialic acid analysis, which include colorimetric, fluorometric, enzymatic, and chromatographic techniques, often require the release of sialic acids from glycoconjugates, which can inadvertently lead to the formation of anhydro derivatives. reading.ac.uknih.gov
Future research must focus on developing methodologies for in situ analysis to avoid these artifacts and gain a true understanding of the compound's natural occurrence and concentration. Highly sensitive techniques like high-performance liquid chromatography (HPLC) with chemiluminescence detection have shown promise for quantifying N-acetylneuraminic acid at femtomole levels and could be adapted for its anhydro form. nih.gov Furthermore, advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which were instrumental in the initial structure determination of this compound, will be critical. nih.gov
Comparison of General Sialic Acid Detection Methods:
| Method Category | General Principle | Advantages | Disadvantages |
| Colorimetric | Reaction with reagents to form a colored product that can be measured. reading.ac.uk | Quick and can often be performed in a single reaction vessel. reading.ac.uk | Can suffer from poor specificity and sensitivity, with interference from other sugars. reading.ac.ukresearchgate.net |
| Fluorometric | Derivatization to form a fluorescent compound for measurement. reading.ac.uk | Generally more sensitive than colorimetric methods. reading.ac.uk | Can still have issues with specificity and interference from other compounds. reading.ac.uk |
| Enzymatic | Use of specific enzymes to react with sialic acids, leading to a measurable product. biosynth.comsigmaaldrich.com | High specificity for the target molecule. reading.ac.uk | Can be more complex and costly to implement. |
| Chromatographic/Mass Spectrometric | Separation of compounds followed by detection, often by mass. nih.govnih.gov | High sensitivity and specificity, allowing for detailed structural information. nih.gov | Requires specialized equipment and expertise. |
Applications in Glycoengineering and Synthetic Biology as Unique Molecular Tools
Glycoengineering, which involves the modification of glycans on cells or proteins, offers exciting therapeutic and research possibilities. nih.gov Sialic acids and their analogs are key players in this field, used for applications ranging from imaging to targeted drug delivery. nih.gov The unique structure of this compound makes it a potentially valuable tool in synthetic biology and glycoengineering.
Its distinct conformation could be exploited to:
Probe Sialic Acid Binding Proteins: The anhydro ring structure could serve as a unique ligand to study the binding specificities of lectins, antibodies, and viral proteins that recognize sialic acids. nih.gov
Develop Novel Inhibitors: The altered shape of this compound might allow it to act as a specific inhibitor for certain sialidases or sialyltransferases, enzymes involved in various diseases, including influenza and cancer. biosynth.com
Create Modified Cell Surfaces: Introducing this anhydro-sialic acid onto cell surfaces through metabolic glycoengineering could alter cell-cell interactions and immune responses in predictable ways, providing a powerful tool for research. nih.govbiorxiv.org
Research into the synthesis of various derivatives of N-acetylneuraminic acid is already expanding the chemical toolbox available for such applications. acs.org
Elucidation of Unexplored Biological Functions and Regulatory Networks
While this compound is known to be a derivative of N-acetylneuraminic acid, its specific biological functions, if any, remain largely unknown. nih.gov The parent compound, Neu5Ac, is involved in a vast array of biological processes, including neurotransmission, immune regulation, and pathogen recognition. nih.govcymitquimica.comchemicalbook.com It is plausible that the anhydro form also plays a role in these or other, as yet undiscovered, pathways.
Future research should investigate:
Natural Occurrence: Determining if this compound exists in vivo or if it is solely an artifact of chemical procedures. nih.gov
Metabolic Pathways: Identifying the enzymes and regulatory networks that may be involved in its formation and degradation.
Interactions with Cellular Machinery: Exploring whether it can be recognized and processed by the enzymes of the sialic acid metabolic pathway. Recent studies on bacterial transporters for other anhydro-sialic acid forms, like 2,7-anhydro-Neu5Ac, indicate that specific transport mechanisms for such derivatives exist in nature. rmit.edu.vnresearchgate.netbiorxiv.orgresearchgate.netnih.govmicrobiologyresearch.org
Addressing Methodological and Analytical Challenges in Anhydro-Sialic Acid Research
Significant challenges remain in the study of anhydro-sialic acids. The inherent instability of some sialic acid derivatives and the potential for their formation during analytical procedures complicate their study. nih.gov The negative charge and the presence of linkage isomers also add to the difficulty of analysis. researchgate.net
Key challenges to be addressed include:
Standardization of Methods: Developing and validating analytical methods that can distinguish between naturally occurring and procedurally generated anhydro-sialic acids.
Synthesis of Standards: The chemical synthesis of pure this compound and its labeled isotopes is crucial for its use as a standard in quantitative studies. synthose.com
Computational Modeling: Utilizing computational methods, such as molecular dynamics simulations, can provide insights into the conformational preferences and interactions of this compound, guiding experimental work. researchgate.net
Overcoming these challenges will be paramount to unlocking the full research and biotechnological potential of this unique sialic acid derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
